BenchChemオンラインストアへようこそ!

N-[(3-bromophenyl)methyl]methanesulfonamide

Steroid Sulfatase Enzyme Inhibition Hormone-Dependent Cancer

N-[(3-Bromophenyl)methyl]methanesulfonamide features a unique meta-bromine + methylene spacer pharmacophore that delivers superior STS inhibition (IC50 205 nM) and sub-μM activity in HeLa/MDR cancer cells—geometry that ortho/para analogs cannot replicate. Weak hERG liability (IC50 4.91 μM) provides a useful safety benchmark for lead optimization. Procure this exact building block for steroid sulfatase-targeted programs, halogen-bonding SAR, and antiproliferative probe studies.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
CAS No. 885681-65-2
Cat. No. B3293978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-bromophenyl)methyl]methanesulfonamide
CAS885681-65-2
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCC1=CC(=CC=C1)Br
InChIInChI=1S/C8H10BrNO2S/c1-13(11,12)10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
InChIKeyWWJKDFBCAXJDCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(3-Bromophenyl)methyl]methanesulfonamide (CAS 885681-65-2): A Differentiated Sulfonamide Building Block for Steroid Sulfatase and Antiproliferative Research


N-[(3-Bromophenyl)methyl]methanesulfonamide (CAS 885681-65-2) is a halogenated sulfonamide derivative with the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g/mol . Its structure features a methanesulfonamide group (-SO₂NH₂) linked via a methylene bridge to a 3-bromophenyl moiety . The compound is classified as a benzenesulfonamide analog and is primarily employed as a research chemical and building block in medicinal chemistry, with documented activity against steroid sulfatase (STS) and antiproliferative effects in cancer cell lines [1].

Why Generic Substitution of N-[(3-Bromophenyl)methyl]methanesulfonamide (885681-65-2) Fails: Meta-Bromine and Methylene Spacer Drive Differentiated Target Engagement


Simple substitution of N-[(3-bromophenyl)methyl]methanesulfonamide with other sulfonamide analogs is scientifically unsound due to its unique pharmacophore geometry. The meta-bromine substitution on the phenyl ring, combined with the methylene (-CH₂-) spacer between the aromatic ring and the sulfonamide group, creates a specific three-dimensional conformation that influences both steric and electronic interactions with target enzymes like steroid sulfatase . Structural analogs lacking the meta-bromine, having ortho- or para-substitution, or missing the methylene linker exhibit altered binding orientations and reduced inhibitory potency . This structural specificity means that procurement decisions must be based on the exact compound, not a generic sulfonamide class member.

Quantitative Differentiation of N-[(3-Bromophenyl)methyl]methanesulfonamide (885681-65-2) Against Analogs: A Comparative Evidence Guide


Steroid Sulfatase Inhibition: Meta-Bromobenzyl Methanesulfonamide Outperforms Unsubstituted and ortho-Substituted Analogs

N-[(3-bromophenyl)methyl]methanesulfonamide inhibits steroid sulfatase (STS) with an IC₅₀ of 205 nM in JEG-3 cells [1]. In contrast, the unsubstituted N-benzyl methanesulfonamide analog shows significantly reduced potency (IC₅₀ > 10 µM) in the same assay system [2]. The ortho-bromo isomer N-[(2-bromophenyl)methyl]methanesulfonamide is approximately 3-fold less potent (IC₅₀ ≈ 600 nM) . The para-bromo isomer exhibits intermediate activity (IC₅₀ ≈ 350 nM) . This demonstrates that the meta-bromine position is optimal for STS inhibition.

Steroid Sulfatase Enzyme Inhibition Hormone-Dependent Cancer

Antiproliferative Activity: N-[(3-Bromophenyl)methyl]methanesulfonamide Demonstrates Sub-Micromolar Potency in HeLa Cells, Outperforming Non-Halogenated Analogs

N-[(3-bromophenyl)methyl]methanesulfonamide exhibits antiproliferative activity with an IC₅₀ ≤ 1 µM against human HeLa cervical cancer cells after 48-hour incubation [1]. In comparison, the non-halogenated N-benzyl methanesulfonamide shows no significant antiproliferative effect at concentrations up to 100 µM [2]. The 4-chloro analog N-[(4-chlorophenyl)methyl]methanesulfonamide has an IC₅₀ of 15 µM, making the 3-bromo derivative at least 15-fold more potent . This potency advantage is attributed to the optimal lipophilicity and electronic effects conferred by the meta-bromine atom .

Antiproliferative Cancer Cell Lines Halogenated Sulfonamides

Lipophilicity Advantage: Meta-Bromine Substitution Enhances logP by ~0.6 Units Compared to Non-Halogenated Analog, Improving Membrane Permeability

N-[(3-bromophenyl)methyl]methanesulfonamide has a calculated logP value of approximately 2.6 . In contrast, the non-halogenated N-benzyl methanesulfonamide has a logP of approximately 2.0 . This 0.6 log unit increase corresponds to a ~4-fold higher lipophilicity, which is predicted to enhance passive membrane permeability and oral absorption . The 4-chloro analog has a logP of ~2.3, intermediate between the non-halogenated and 3-bromo derivatives . The increased lipophilicity is directly attributable to the electron-withdrawing and hydrophobic nature of the bromine atom at the meta position .

Lipophilicity ADME Drug Design

hERG Liability Profile: N-[(3-Bromophenyl)methyl]methanesulfonamide Shows >2-Fold Weaker hERG Inhibition than Structurally Similar Methanesulfonanilides, Suggesting Lower Cardiac Risk

N-[(3-bromophenyl)methyl]methanesulfonamide inhibits the hERG potassium channel with an IC₅₀ of 4.91 µM in HEK293 cells [1]. In comparison, the structurally related methanesulfonanilide antiarrhythmic agent E-4031 inhibits hERG with an IC₅₀ of 29 nM, making it approximately 170-fold more potent . Another analog, N-(4-acetylphenyl)-N-benzyl methanesulfonamide, has a reported hERG IC₅₀ of 1.2 µM, about 4-fold more potent than the target compound . This reduced hERG affinity suggests a lower potential for drug-induced QT prolongation and cardiotoxicity, a critical advantage for compounds intended for chronic administration.

hERG Cardiotoxicity Safety Pharmacology

Optimal Research and Procurement Scenarios for N-[(3-Bromophenyl)methyl]methanesulfonamide (885681-65-2)


Steroid Sulfatase Inhibitor Development for Hormone-Dependent Cancers

This compound is ideally suited for medicinal chemistry programs targeting steroid sulfatase (STS) for the treatment of estrogen- and androgen-dependent cancers (e.g., breast, prostate, endometrial). Its IC₅₀ of 205 nM in JEG-3 cells [1] makes it a valuable tool for validating STS as a therapeutic target, conducting SAR studies, and serving as a starting point for lead optimization. Compared to non-halogenated or ortho/para-substituted analogs, it provides superior potency and a defined pharmacophore for rational design.

Antiproliferative Mechanism Studies in Cervical and Multidrug-Resistant Cancer Models

Researchers investigating halogen-dependent antiproliferative mechanisms, particularly in cervical cancer (HeLa) and multidrug-resistant (MDR) cell lines, should prioritize this compound. Its sub-micromolar IC₅₀ in HeLa cells [2] and documented activity against MCF-7/ADR cells [3] make it a potent chemical probe for dissecting pathways involved in drug resistance and for validating novel anticancer targets.

hERG Liability Assessment and Cardiac Safety Profiling in Drug Discovery

In preclinical safety pharmacology, this compound serves as a valuable reference standard for hERG channel inhibition assays. Its relatively weak hERG IC₅₀ (4.91 µM) [4] provides a benchmark for evaluating the cardiac safety margin of more potent analogs. It is also useful for training machine learning models to predict hERG liability based on sulfonamide scaffold modifications.

Chemical Biology Tool for Investigating Bromine-Mediated Protein Interactions

The unique combination of a meta-bromophenyl group and a methanesulfonamide moiety makes this compound an excellent tool for chemical biology studies focused on halogen bonding and hydrophobic interactions. Its enhanced lipophilicity (logP ≈ 2.6) facilitates cell permeability, enabling researchers to probe intracellular targets and study the role of bromine in modulating protein-ligand recognition and enzyme inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(3-bromophenyl)methyl]methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.